molecular formula C24H27NO4 B2582572 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 637753-59-4

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2582572
CAS No.: 637753-59-4
M. Wt: 393.483
InChI Key: MOGIXMSMXWDBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound features a chromen-4-one core structure, which is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps:

  • Formation of the Chromen-4-one Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the condensation of a 2-hydroxyacetophenone derivative with an aldehyde in the presence of a base like sodium hydroxide.

  • Introduction of the Azepane Group: : The azepane moiety can be introduced via nucleophilic substitution reactions. This often involves the reaction of a halomethyl derivative of the chromen-4-one with azepane under basic conditions.

  • Hydroxylation and Methoxylation: : The hydroxyl and methoxy groups are typically introduced through selective functional group transformations. For example, hydroxylation can be achieved using reagents like hydrogen peroxide in the presence of a catalyst, while methoxylation can be done using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group at the 7-position can undergo oxidation to form a ketone or quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The chromen-4-one core can be reduced to a chromanol derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The azepane group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. For example, reacting with alkyl halides can introduce alkyl groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Ketone or quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Alkylated azepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is studied for its potential therapeutic properties. Its antioxidant and anti-inflammatory activities make it a candidate for the development of drugs targeting oxidative stress-related diseases and inflammatory conditions. Additionally, its structural similarity to other bioactive flavonoids suggests potential anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents in sunscreens or as additives in food and cosmetics for their antioxidant properties.

Mechanism of Action

The biological effects of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one are primarily mediated through its interaction with cellular antioxidant systems. It can scavenge free radicals and upregulate the expression of antioxidant enzymes, thereby protecting cells from oxidative damage. Additionally, it may inhibit pro-inflammatory signaling pathways, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A well-known flavonoid with strong antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid with similar biological activities.

    Naringenin: A flavonoid with antioxidant and anticancer properties.

Uniqueness

What sets 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one apart is the presence of the azepane moiety, which is relatively rare in flavonoids. This unique structural feature may confer additional biological activities or enhance its existing properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-16-22(17-7-9-18(28-2)10-8-17)23(27)19-11-12-21(26)20(24(19)29-16)15-25-13-5-3-4-6-14-25/h7-12,26H,3-6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGIXMSMXWDBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.